三氧化二钽钠

描述

Synthesis Analysis

Sodium tantalum trioxide can be synthesized via various methods, including hydrothermal-electrochemical synthesis, which allows for the low-temperature (≤473 K) formation of crystalline thin films with pyrochlore (Na2Ta2O6) and perovskite (NaTaO3) structures on Ta metal substrates. The reaction conditions, such as temperature and precursor concentration, play a critical role in determining the phase, film thickness, and domain size of the synthesized films (Lee et al., 2005).

Molecular Structure Analysis

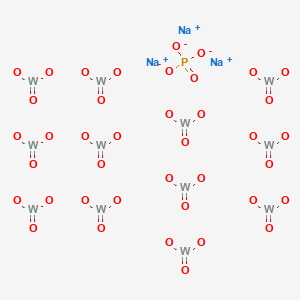

The molecular structure of sodium tantalum trioxide varies based on the synthesis conditions. It can present as NaTaO3 with a perovskite structure or as Na2Ta2O6 with a pyrochlore structure. These structures have been shown to significantly influence the material's photocatalytic and physical properties (Grewe et al., 2014).

Chemical Reactions and Properties

Sodium tantalum trioxide undergoes various chemical reactions depending on its environment. For example, in sodium hydroxide solutions, tantalum exhibits passive behavior at certain concentrations and temperatures but can transition to an active state under more extreme conditions, forming polytantalate compounds (Robin, 2003).

Physical Properties Analysis

The physical properties of sodium tantalum trioxide, such as morphology, particle size, and surface area, are highly dependent on the synthesis method and conditions. These properties are critical in determining the material's applicability in various fields, including photocatalysis and electronics (Tüysüz & Chan, 2013).

Chemical Properties Analysis

The chemical properties of sodium tantalum trioxide, including its reactivity and stability, are influenced by its structure and synthesis method. For instance, the introduction of dopants such as lanthanum or nitrogen can modify its band gap, enhancing its visible light absorption and photocatalytic activity (Jeyalakshmi et al., 2017).

科学研究应用

电解质、催化剂和透明导电氧化物应用:TaO3 是一种层状材料,具有作为电解质、催化剂和透明导电氧化物的潜在应用。其晶体结构和基态性质已使用密度泛函理论计算进行了研究,证明了其热力学和机械稳定性 (Ravi, Kaur, & Bharathi, 2014).

光电器件应用:TaO3 等新型稳定的钽氧化物已被提议作为二维纳米片结构。这些新型 TaO3 氧化物材料具有混合离子-共价键合特性,可能在光电器件应用中具有潜在用途 (Lee, Lee, & Soon, 2018).

在氢氧化钠溶液中的腐蚀行为:已经研究了钽在氢氧化钠溶液中的腐蚀行为,显示了钽在各种 NaOH 浓度和温度下的钝化行为。这项研究提供了对钽化合物在碱性环境中的化学稳定性的见解 (Robin, 2003).

在医学应用中的生物活性:钽酸钠,一种与 TaO3 相关的化合物,已显示出在模拟体液中在生物活性钽金属上形成类骨骼磷灰石层,表明在诸如骨科手术等生物医学领域中具有潜在应用 (Miyaza et al., 2002).

在高温环境中与钠的相容性:已经研究了钽在高温下与钠的相容性,表明氧浓度会影响钽在钠中的腐蚀行为。这项研究与涉及高温钠环境的应用相关 (Klueh, 1972).

光催化水分解:已经研究了钽酸钠在水分解中的光催化活性。合成了不同形态和晶相的钽酸钠,并评估了它们在制氢中的效率 (Grewe & Tüysüz, 2015).

未来方向

Sodium Tantalum Trioxide has potential applications in photocatalysis, microelectronics, and energy harvesting . Its crystallization into several polymorphs, which can influence its electrical and optical properties, is an area of ongoing research . The use of Sodium Tantalum Trioxide as a photocatalyst for overall water splitting is also a promising direction .

属性

IUPAC Name |

sodium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.Ta/q+1;3*-2;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJFAANUSOHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

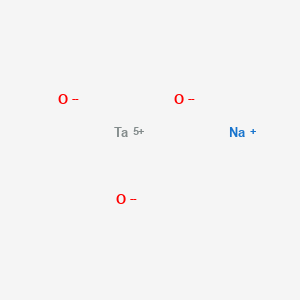

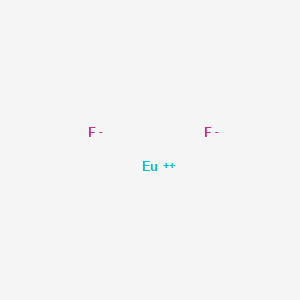

[O-2].[O-2].[O-2].[Na+].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaTaO3, NaO3Ta | |

| Record name | sodium metatantalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923335 | |

| Record name | Sodium tantalum(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.936 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tantalum trioxide | |

CAS RN |

12034-15-0 | |

| Record name | Sodium tantalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tantalum oxide (NaTaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tantalum(5+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tantalum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)